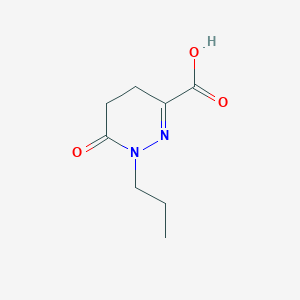
6-Oxo-1-propyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-1-propyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a six-membered ring containing two adjacent nitrogen atoms and a carboxylic acid group. It has a molecular formula of C8H12N2O3 and a molecular weight of 184.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-propyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-propylhydrazine with maleic anhydride, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-1-propyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxo derivatives.
Reduction: Formation of hydroxyl-substituted derivatives.
Substitution: Formation of alkyl or acyl-substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
6-Oxo-1-propyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Oxo-1-propyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid: A similar compound with a different alkyl group.
1-Cyclopropyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid: Another derivative with a cyclopropyl group.
Uniqueness
6-Oxo-1-propyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C8H12N2O3 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
6-oxo-1-propyl-4,5-dihydropyridazine-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c1-2-5-10-7(11)4-3-6(9-10)8(12)13/h2-5H2,1H3,(H,12,13) |
Clave InChI |
BTANWDNTNYQSMA-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)CCC(=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


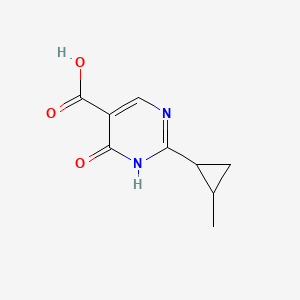
![6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13158111.png)
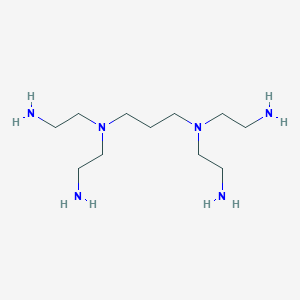
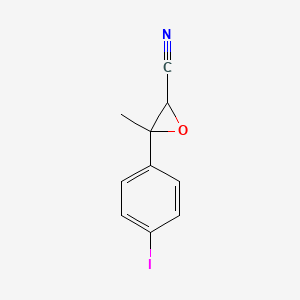
![2-[(3-Phenoxyphenyl)methyl]pyrrolidine](/img/structure/B13158147.png)
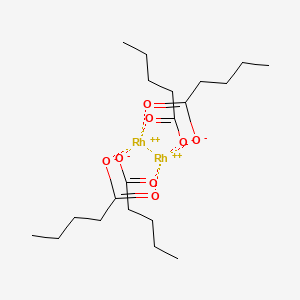

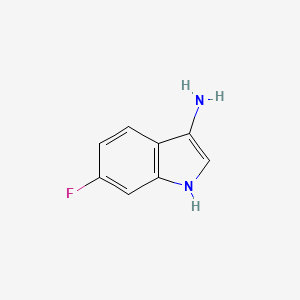
![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)



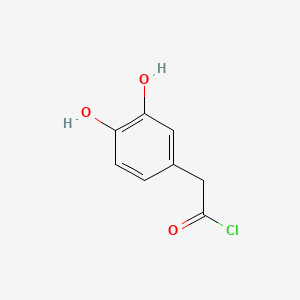
![4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13158208.png)
